molecular formula C14H21NO B2791757 (1-Allyl-cyclohexyl)-furan-2-ylmethyl-amine CAS No. 345253-09-0

(1-Allyl-cyclohexyl)-furan-2-ylmethyl-amine

Cat. No. B2791757
CAS RN: 345253-09-0
M. Wt: 219.328
InChI Key: NVTFIRHTMPPACV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Allyl-cyclohexyl)-furan-2-ylmethyl-amine, or 1-ACFM, is a synthetic molecule with a variety of applications in scientific research. It is a cyclic compound with a five-membered ring structure and a nitrogen atom in the center. It is a colorless liquid at room temperature, and its boiling point is around 58 °C. It has been used in a variety of studies, including those related to drug metabolism, pharmacology, and toxicology.

Scientific Research Applications

1-ACFM has been studied extensively in scientific research, primarily due to its ability to inhibit the enzyme cytochrome P450 2D6 (CYP2D6). This enzyme is responsible for metabolizing many drugs, and the inhibition of this enzyme can lead to drug interactions and adverse reactions. 1-ACFM has been used to study the effects of drug interactions and to identify potential new drugs that may interact with CYP2D6. In addition, 1-ACFM has also been used to study the effects of other drugs on CYP2D6, as well as to study the metabolism of other drugs.

Mechanism of Action

1-ACFM inhibits CYP2D6 by forming a covalent bond with the enzyme's active site. This bond prevents the enzyme from metabolizing drugs and other compounds, which can lead to drug interactions and adverse reactions.
Biochemical and Physiological Effects
The inhibition of CYP2D6 by 1-ACFM can lead to a variety of biochemical and physiological effects. These include an increase in the amount of drugs in the body, a decrease in the amount of drugs that are metabolized, and an increase in the toxicity of some drugs. In addition, 1-ACFM can also affect the metabolism of other drugs, leading to drug interactions and adverse reactions.

Advantages and Limitations for Lab Experiments

The advantages of using 1-ACFM in laboratory experiments include its availability, low cost, and ease of synthesis. In addition, it is a relatively non-toxic compound, making it safe to use in experiments. However, there are some limitations to using 1-ACFM in laboratory experiments. For example, the compound can be difficult to work with due to its low solubility in water, and it can also be difficult to obtain in large quantities.

Future Directions

1-ACFM has many potential future applications in scientific research. It could be used to study the effects of drug interactions, to identify potential new drugs that may interact with CYP2D6, and to study the metabolism of other drugs. In addition, 1-ACFM could also be used to study the effects of other drugs on CYP2D6, as well as to study the metabolism of other drugs. Finally, 1-ACFM could also be used to study the effects of other compounds on CYP2D6, such as environmental pollutants and toxins.

Synthesis Methods

1-ACFM is synthesized through a series of reactions, starting with the reaction of cyclohexyl amine with allyl bromide. The resulting product is then treated with furan-2-ylmethyl chloride in the presence of a base, such as sodium hydroxide, to form the desired product, 1-ACFM.

properties

IUPAC Name

N-(furan-2-ylmethyl)-1-prop-2-enylcyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-2-8-14(9-4-3-5-10-14)15-12-13-7-6-11-16-13/h2,6-7,11,15H,1,3-5,8-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTFIRHTMPPACV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCCCC1)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Allyl-cyclohexyl)-furan-2-ylmethyl-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.